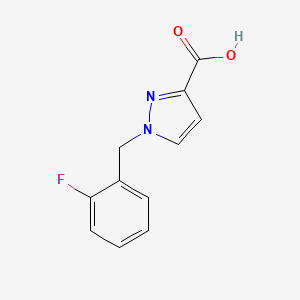

1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Description

Contextualization of Pyrazole (B372694) Derivatives as Versatile Chemical Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.gov This designation stems from its remarkable versatility and its presence in a multitude of biologically active compounds. researchgate.netorientjchem.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, antiviral, and antidiabetic properties. nih.govnih.govorientjchem.org

The structural features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets like enzymes and receptors. chim.it This adaptability has led to the development of numerous approved drugs containing the pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the anticancer agent crizotinib. nih.gov The prevalence of this scaffold in successful pharmaceuticals underscores its importance and continues to motivate research into new derivatives. researchgate.netnih.gov

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-inflammatory | Arthritis, Pain Management | nih.gov |

| Anticancer | Oncology | researchgate.netnih.gov |

| Antimicrobial | Infectious Diseases | orientjchem.org |

| Antiviral | Virology | nih.govorientjchem.org |

| Antidiabetic | Endocrinology | researchgate.net |

Significance of Fluorine Substitution in Pyrazole Chemistry and its Influence on Molecular Properties

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern drug design. dergipark.org.tr When applied to the pyrazole scaffold, fluorine substitution can profoundly influence the compound's molecular properties in several advantageous ways. As the most electronegative element, fluorine can alter the electron distribution within the molecule, thereby affecting its acidity, basicity, and dipole moment.

A key benefit of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life and bioavailability of a drug candidate. Furthermore, the substitution of hydrogen with fluorine can block sites of oxidative metabolism. Fluorine substitution also impacts a molecule's lipophilicity, which is a critical parameter for membrane permeability and transport within the body. The specific placement of a fluorine atom, such as on the benzyl (B1604629) group in 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid, can fine-tune these properties to optimize pharmacokinetic and pharmacodynamic profiles.

Research Landscape of this compound and Analogous Compounds

Direct and extensive research focused solely on this compound is not widely reported in peer-reviewed literature, suggesting it may primarily serve as a key intermediate in the synthesis of more complex molecules. bldpharm.com However, the research landscape for its analogs is quite active. For instance, the synthesis of related compounds like ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is documented, highlighting a synthetic pathway that could be adapted. king-pharm.compharmaffiliates.com This ester is noted as an intermediate for pharmaceuticals, indicating the utility of the (2-fluorobenzyl)pyrazole scaffold. pharmaffiliates.com

Research on analogous pyrazole-3-carboxylic acids often revolves around their synthesis and subsequent conversion into esters, amides, and other derivatives to explore their biological potential. dergipark.org.tr Studies on similar fluorinated pyrazoles show their investigation as potential antibacterial and anti-tumor agents. meddocsonline.org The general synthetic route to such compounds often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. nih.govmdpi.com The research trajectory for this class of compounds is therefore heavily geared towards synthetic methodology and biological screening.

The most significant gap in the current research landscape is the lack of specific biological activity data for this compound itself. While its structural components—the pyrazole-3-carboxylic acid core and the fluorobenzyl group—are individually associated with bioactivity, the properties of the combined molecule remain largely unexplored in the public domain.

Future research should focus on several key areas:

Systematic Biological Screening: A thorough evaluation of this compound and its simple derivatives against a wide range of biological targets is warranted. This could uncover potential applications in areas where pyrazoles have already shown promise, such as oncology, inflammation, and infectious diseases.

Exploration of Synthetic Derivatives: The carboxylic acid group serves as a convenient handle for further chemical modification. Synthesizing a library of amide and ester derivatives and evaluating their structure-activity relationships (SAR) could lead to the identification of potent and selective bioactive agents.

Comparative Studies: A direct comparison of the biological and physicochemical properties of the 2-fluoro isomer with its 3-fluoro and 4-fluoro counterparts would provide valuable insight into the effects of fluorine's position on the benzyl ring. bldpharm.com

Investigating these areas would fill the existing knowledge gap and could potentially elevate this compound from a relatively obscure synthetic intermediate to a valuable lead compound in drug discovery.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKSOXSKUCWSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC(=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Studies of 1 2 Fluorobenzyl 1h Pyrazole 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyrazole (B372694) ring is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters, amides, and acid chlorides.

Esterification Reactions

The conversion of 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. organic-chemistry.org Typically, a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used in the presence of an excess of the desired alcohol, which also often serves as the solvent. masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling reagents. While specific examples for the title compound are not extensively documented, related pyrazole-3-carboxylic acids have been successfully esterified. For instance, the reaction of a similar pyrazole carboxylic acid with various alcohols in the presence of a catalytic amount of sulfuric acid has been reported to yield the corresponding esters. researchgate.net Another approach involves the initial conversion of the carboxylic acid to its acid chloride, which is then reacted with an alcohol. dergipark.org.tr

A study on the catalytic methyl esterification of fluorinated aromatic carboxylic acids using methanol (B129727) and a heterogeneous catalyst, UiO-66-NH₂, has shown high efficiency. rsc.orgnih.gov This method could potentially be applied to this compound for the synthesis of its methyl ester.

Table 1: Representative Esterification Reactions of Pyrazole Carboxylic Acids No specific data is available for this compound. The following table is based on analogous compounds.

| Reactant | Alcohol | Reagents/Conditions | Product | Yield (%) | Reference |

| 4-Benzoyl-1-(4-(trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Methanol | SOCl₂, then Methanol | Methyl 4-benzoyl-1-(4-(trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole-3-carboxylate | Not specified | dergipark.org.tr |

| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | Isopentyl alcohol | H₂SO₄ (catalytic), reflux | Isopentyl 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | Not specified | researchgate.net |

Amide Formation

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent or by first converting the acid to a more reactive species like an acid chloride.

A relevant example is the synthesis of 1-Methyl-N-2'-fluorobenzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, where a pyrazole carboxylic acid was coupled with 2-fluorobenzylamine. nih.gov This reaction highlights the feasibility of forming an amide bond involving the 2-fluorobenzyl moiety. Common coupling agents used for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 2: Representative Amide Formation Reaction No specific data is available for this compound. The following table is based on an analogous compound.

| Carboxylic Acid Derivative | Amine | Reagents/Conditions | Product | Yield (%) | Reference |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | (2-Fluorophenyl)methanamine | Not specified | 1-Methyl-N-(2-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 74.3 | nih.gov |

Conversion to Acid Chlorides and Subsequent Transformations

This compound can be readily converted to its corresponding acid chloride, 1-(2-Fluorobenzyl)-1H-pyrazole-3-carbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives without the need for coupling agents.

For instance, the acid chloride can react smoothly with alcohols to form esters and with amines to form amides, often in high yields. researchgate.netdergipark.org.tr These reactions are generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The high reactivity of the acid chloride makes it a versatile intermediate for introducing the 1-(2-fluorobenzyl)-1H-pyrazole-3-carbonyl moiety into more complex molecules.

Decarboxylation Pathways

The removal of the carboxylic acid group through decarboxylation can be a challenging transformation for pyrazole carboxylic acids. The stability of the pyrazole ring can make decarboxylation difficult, often requiring harsh reaction conditions. Thermal decarboxylation of a related pyrazole-3-carboxylic acid has been reported, leading to the corresponding pyrazole derivative. eurekaselect.com

Reactivity of the Fluorobenzyl Substituent

The 2-fluorobenzyl group attached to the pyrazole nitrogen also offers opportunities for further functionalization, primarily through reactions on the fluorine-bearing aromatic ring.

Nucleophilic Aromatic Substitution Reactions on the Fluorine-Bearing Ring

The fluorine atom on the benzyl (B1604629) group of this compound can potentially undergo nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile replaces a leaving group (in this case, the fluoride (B91410) ion) on an aromatic ring. The success of such reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group. In the case of the 2-fluorobenzyl moiety, the pyrazole ring itself is not directly conjugated with the phenyl ring and thus has a limited electronic influence on the fluorine's reactivity. Therefore, direct nucleophilic displacement of the fluorine atom by common nucleophiles under standard SₙAr conditions is expected to be challenging. However, the use of strong nucleophiles and forcing conditions, or the presence of additional activating groups on the benzyl ring, could potentially facilitate such a transformation.

Electrophilic Aromatic Substitution on the Fluorobenzyl Ring

The 2-fluorobenzyl moiety of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. The regiochemical outcome of such reactions is dictated by the combined electronic and steric effects of the two substituents already present on the benzene (B151609) ring: the fluorine atom and the methylene-pyrazole group (-CH₂-C₃H₃N₂-COOH).

The general mechanism for EAS involves the attack of the aromatic π-electron system on a strong electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate. lumenlearning.com The rate-determining step is the formation of this intermediate, as it temporarily disrupts the ring's aromaticity. uci.edu Subsequent loss of a proton from the site of attack restores the aromatic system, yielding the substituted product. lumenlearning.com

The directing effects of the existing substituents are crucial:

Fluorine Atom: As a halogen, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). uci.edu This combination makes it a deactivating group, slowing the rate of EAS compared to benzene. However, due to resonance stabilization of the carbocation intermediate, it directs incoming electrophiles to the ortho and para positions. uci.edu

Methylene-pyrazole Group: This group is considered an alkyl substituent on the benzene ring. Alkyl groups are activating and also direct incoming electrophiles to the ortho and para positions via an electron-donating inductive effect and hyperconjugation. uci.edu

In the case of the 1-(2-fluorobenzyl) group, the fluorine is at the C2 position and the methylene-pyrazole is at the C1 position. The interplay of these directing effects determines the likely sites of substitution. Both groups direct to the C4 and C6 positions. The C4 position (para to the activating alkyl group and meta to the deactivating fluoro group) and the C6 position (ortho to the activating alkyl group and meta to the deactivating fluoro group) are the most probable sites for electrophilic attack. Substitution at the C3 and C5 positions is also possible, influenced by the specific reaction conditions and the nature of the electrophile.

| Position on Benzyl Ring | Influence of -CH₂-pyrazole (Activating, o,p-director) | Influence of -F (Deactivating, o,p-director) | Predicted Reactivity |

|---|---|---|---|

| 3 | Ortho | Ortho | Possible, but may be sterically hindered |

| 4 | Para | Meta | Favored |

| 5 | Meta | Para | Possible |

| 6 | Ortho | Meta | Favored |

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. lumenlearning.comuci.edu The application of these reactions to the title compound would yield a library of derivatives functionalized on the fluorobenzyl ring, which is a key strategy in structure-activity relationship studies.

Transformations of the Pyrazole Heterocycle

Nitrogen Alkylation and Acylation

The pyrazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted. The N2 atom, however, possesses a lone pair of electrons and is available for further functionalization through alkylation or acylation. These reactions typically result in the formation of positively charged pyrazolium (B1228807) salts.

Nitrogen Alkylation: This involves the reaction of the pyrazole with an alkylating agent, such as an alkyl halide. The reaction leads to the formation of a quaternary pyrazolium salt. Various methods have been developed for the selective N-alkylation of pyrazoles. For industrial-scale synthesis, methods using alcohols or their derivatives in the presence of catalysts like crystalline aluminosilicates at high temperatures (200-350°C) have been reported. google.com Acid-catalyzed N-alkylation using trichloroacetimidates has also been described as an effective method. mdpi.com These approaches can be used to introduce a wide variety of alkyl groups at the N2 position, enabling fine-tuning of the molecule's steric and electronic properties.

Nitrogen Acylation: The introduction of an acyl group at the N2 position can be achieved by reacting the pyrazole with acylating agents like acid chlorides or anhydrides. nih.gov Lewis acids such as zinc chloride (ZnCl₂) can effectively catalyze the N-acylation of less nucleophilic nitrogen heterocycles under solvent-free conditions. semanticscholar.org This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and significantly alters the electronic distribution within the pyrazole ring system.

| Reaction Type | Reagent Class | Example Reagent | Product Type | Potential Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | 1-(2-Fluorobenzyl)-2-methyl-3-carboxy-1H-pyrazolium iodide | Solvent (e.g., DMF), Heat |

| N-Alkylation | Alcohols | Methanol (CH₃OH) | 1-(2-Fluorobenzyl)-2-methyl-3-carboxy-1H-pyrazolium salt | Aluminosilicate catalyst, 200–350°C google.com |

| N-Acylation | Acid Chlorides | Acetyl Chloride (CH₃COCl) | 2-Acetyl-1-(2-fluorobenzyl)-3-carboxy-1H-pyrazolium chloride | Base (e.g., Pyridine) |

| N-Acylation | Acid Anhydrides | Acetic Anhydride ((CH₃CO)₂O) | 2-Acetyl-1-(2-fluorobenzyl)-3-carboxy-1H-pyrazolium acetate | Lewis Acid (e.g., ZnCl₂) semanticscholar.org |

Ring-Fused System Formation (e.g., Pyrazolo[3,4-d]pyridazinones)

The fusion of a second ring to the pyrazole core is a powerful strategy for creating rigid, structurally complex molecules with significant biological activity. Pyrazolo[3,4-d]pyridazinones are a prominent class of fused heterocycles synthesized from pyrazole carboxylic acid precursors. nih.govdergipark.org.tr This scaffold is of particular interest in medicinal chemistry, with derivatives showing activity as potent enzyme inhibitors, such as for fibroblast growth factor receptors (FGFRs). nih.gov

The synthesis of a pyrazolo[3,4-d]pyridazinone ring system from this compound typically requires prior functionalization of the C4 position of the pyrazole ring. A common synthetic route involves the cyclocondensation of a pyrazole-3,4-dicarboxylate or a 4-acyl-pyrazole-3-carboxylic acid derivative with hydrazine (B178648) or its derivatives. dergipark.org.trresearchgate.neteurekaselect.com

A plausible synthetic sequence would be:

C4-Functionalization: Introduction of a carbonyl-containing group (e.g., an ester or a ketone) at the C4 position of the pyrazole ring of the starting material. This can be achieved through various methods, such as a Vilsmeier-Haak reaction to introduce a formyl group. researchgate.net

Cyclocondensation: The resulting pyrazole-3-carboxylic acid with a C4-carbonyl group is then reacted with hydrazine (H₂NNH₂). The reaction proceeds by forming hydrazones with the C4-carbonyl group and an amide/hydrazide with the C3-carboxylic acid, followed by intramolecular cyclization and dehydration to yield the fused pyrazolo[3,4-d]pyridazinone ring system. dergipark.org.treurekaselect.com

The resulting bicyclic structure serves as a rigid scaffold that can position substituents in specific vectors for optimal interaction with biological targets. nih.gov

| Step | Precursor | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl 1-aryl-1H-pyrazole-3-carboxylate | Vilsmeier-Haak Reagent (POCl₃, DMF) | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | researchgate.net |

| 2 | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine Hydrate (H₂NNH₂·H₂O) | 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

| Alternate | Pyrazole-3-carboxylic acid | Hydrazine derivatives | Pyrazolopyridazinone derivatives | dergipark.org.tr |

Advanced Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization at its three main components—the fluorobenzyl ring, the pyrazole heterocycle, and the carboxylic acid—provides a systematic approach to probe the chemical space and understand the structural requirements for activity. nih.govnih.gov

Fluorobenzyl Ring Modification: As discussed in section 3.2.2, electrophilic aromatic substitution allows for the introduction of various substituents (e.g., nitro, amino, halogen, alkyl groups) onto the benzyl ring. These modifications can explore how changes in electronics (electron-donating vs. withdrawing) and sterics (small vs. bulky groups) in this region of the molecule affect target binding. For example, in studies of FGFR inhibitors, substituents on aromatic rings that occupy hydrophobic pockets were found to be critical for potency. nih.gov

Carboxylic Acid Derivatization: The carboxylic acid at the C3 position is a versatile functional handle. It can be readily converted into a variety of other functional groups, including esters, amides, and hydrazides, by reacting the corresponding acid chloride with alcohols or amines. dergipark.org.treurekaselect.comresearchgate.net This strategy modifies the molecule's polarity, lipophilicity, and metabolic stability. Furthermore, the carboxylic acid or its bioisosteres (such as tetrazoles) can serve as a critical interaction point with biological targets, often forming salt bridges or hydrogen bonds with receptor residues. nih.gov

Systematic exploration through these derivatization strategies allows for the construction of a detailed SAR map, guiding the design of analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.netjapsonline.com

| Molecular Region | Derivatization Strategy | Example Modification | Property Influenced | Reference |

|---|---|---|---|---|

| 2-Fluorobenzyl Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation | Sterics, Electronics, Hydrophobicity | nih.gov |

| Pyrazole N2 Position | N-Alkylation / N-Acylation | Addition of methyl or acetyl group | Solubility, Steric hindrance, H-bonding | mdpi.comsemanticscholar.org |

| Pyrazole C3/C4 Positions | Ring-Fused System Formation | Synthesis of Pyrazolo[3,4-d]pyridazinone | Rigidity, Shape, H-bonding potential | nih.govdergipark.org.tr |

| C3-Carboxylic Acid | Functional Group Interconversion | Conversion to Amides or Esters | Polarity, Lipophilicity, H-bonding, Cell permeability | dergipark.org.trresearchgate.net |

Structural Elucidation and Spectroscopic Characterization of 1 2 Fluorobenzyl 1h Pyrazole 3 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the presence of the 2-fluorobenzyl group, the 1,3-disubstituted pyrazole (B372694) ring, and the carboxylic acid moiety.

The ¹H NMR spectrum of 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electronegative atoms and aromatic rings.

The protons of the pyrazole ring, H4 and H5, typically appear as doublets due to their coupling to each other. In related N-substituted pyrazole systems, the H5 proton is generally found further downfield than the H4 proton due to its proximity to the N-benzyl group. The benzylic methylene (B1212753) protons (CH₂) adjacent to the pyrazole nitrogen are expected to appear as a singlet, typically in the range of δ 5.0-5.5 ppm.

The four protons of the 2-fluorobenzyl group exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group gives rise to a characteristically broad singlet at a very downfield chemical shift, often above δ 10 ppm, and its position can be sensitive to solvent and concentration. dergipark.org.troregonstate.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| COOH | > 10.0 | broad singlet | - |

| H5 (pyrazole) | ~7.8 - 8.2 | doublet | JH5-H4 ≈ 2-3 Hz |

| H4 (pyrazole) | ~6.8 - 7.2 | doublet | JH4-H5 ≈ 2-3 Hz |

| H3'/H4'/H5'/H6' (aromatic) | ~7.0 - 7.5 | multiplet | H-H and H-F coupling |

| CH₂ (benzylic) | ~5.4 - 5.6 | singlet | - |

Note: Predicted values are based on typical chemical shifts for pyrazole, 2-fluorobenzyl moieties, and carboxylic acids. Actual experimental values may vary. oregonstate.edursc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon (C=O) is typically observed at the downfield end of the spectrum, generally in the range of δ 160-170 ppm for pyrazole carboxylic acids. dergipark.org.trlibretexts.org The carbon atoms of the pyrazole ring (C3, C4, C5) have characteristic chemical shifts, with C3 and C5 appearing at lower field than C4. researchgate.netchemicalbook.com

The benzylic methylene carbon (CH₂) signal is expected around δ 50-55 ppm. The carbons of the 2-fluorobenzyl group will appear in the aromatic region (δ 115-140 ppm). The carbon directly bonded to the fluorine atom (C2') will exhibit a large one-bond coupling constant (¹JC-F) and appear as a doublet. The other aromatic carbons will also show smaller C-F couplings. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted δ (ppm) |

| COOH | ~162 - 165 |

| C3 (pyrazole) | ~145 - 150 |

| C5 (pyrazole) | ~138 - 142 |

| C4 (pyrazole) | ~110 - 115 |

| C1' (aromatic, quaternary) | ~125 - 128 |

| C2' (aromatic, C-F) | ~160 (d, ¹JC-F ≈ 245 Hz) |

| C3'/C4'/C5'/C6' (aromatic) | ~115 - 132 |

| CH₂ (benzylic) | ~50 - 55 |

Note: Predicted values are based on typical chemical shifts for pyrazole derivatives, substituted benzenes, and carboxylic acids. libretexts.orgresearchgate.netspectrabase.com Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Key expected correlations for this compound would include the cross-peak between the H4 and H5 protons of the pyrazole ring, as well as correlations between the adjacent protons on the 2-fluorobenzyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the C4/H4, C5/H5, and CH₂ signals, as well as correlating each aromatic proton with its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity between different parts of the molecule. For instance, a key HMBC correlation would be observed from the benzylic CH₂ protons to the pyrazole ring carbons (C5 and potentially C4) and to the aromatic quaternary carbon (C1'), confirming the N-benzyl linkage. Correlations from the pyrazole protons (H4 and H5) to the carboxylic carbon (C=O) would also be expected. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound is dominated by features characteristic of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgtutorchase.com

The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically found between 1700 and 1730 cm⁻¹. dergipark.org.trtutorchase.com Other significant absorptions include C=C and C=N stretching vibrations from the aromatic and pyrazole rings in the 1400–1600 cm⁻¹ region, and C-H stretching vibrations just above 3000 cm⁻¹. researchgate.netnih.gov The C-F bond of the fluorobenzyl group also has a characteristic stretching frequency, typically appearing as a strong band in the 1200-1250 cm⁻¹ region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch | Aromatic/Pyrazole | 3000 - 3150 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1730 | Strong, Sharp |

| C=C / C=N stretch | Aromatic/Pyrazole Ring | 1400 - 1600 | Medium-Strong |

| C-F stretch | Fluoroaromatic | 1200 - 1250 | Strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Strong |

Note: Ranges are typical for the specified functional groups. libretexts.orgtutorchase.comresearchgate.netresearchgate.net

While FT-IR data is more commonly reported, Raman spectroscopy can provide complementary information. Raman spectra are often more sensitive to symmetric vibrations and bonds involving less polar groups. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the pyrazole and benzene (B151609) rings. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum. As of now, specific Raman spectral data for this compound is not widely available in the literature.

Based on a thorough review of available scientific literature, it is not possible to provide specific experimental data for the compound “this compound” corresponding to the requested sections on Mass Spectrometry and X-ray Crystallography.

The search for detailed analytical results, including Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation analysis, High-Resolution Mass Spectrometry (HRMS) exact mass determination, and complete X-ray crystallography data (crystal system, space group, bond lengths, bond angles, torsion angles, and intermolecular interactions) for this specific molecule did not yield any published experimental studies.

While general principles of these analytical techniques and data for analogous pyrazole-carboxylic acid derivatives are available, presenting such information would not adhere to the strict requirement of focusing solely on "this compound." Providing data from related compounds would be scientifically inaccurate and speculative.

Therefore, the generation of a scientifically accurate article with the specified detailed subsections and data tables for "this compound" cannot be completed at this time due to the absence of the necessary primary research data in the public domain.

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis in the Solid State

The three-dimensional arrangement of a molecule in the solid state is fundamental to understanding its physical and chemical properties. For this compound and its analogs, X-ray crystallography is the definitive method for elucidating the precise solid-state conformation, including bond lengths, bond angles, and the spatial relationship between the pyrazole and the fluorobenzyl moieties. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the expected conformational behavior.

The conformation of pyrazole derivatives in the solid state is largely dictated by the rotational freedom around the single bonds connecting the pyrazole ring to its substituents. cambridge.org In the case of this compound, the key conformational determinant is the torsion angle associated with the N-C bond that links the pyrazole and the 2-fluorobenzyl groups.

Furthermore, the carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is anticipated that these molecules will form robust hydrogen-bonding networks. A common motif observed in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, creating a characteristic R²₂(8) ring motif. cambridge.org It is also possible for the carboxylic acid to form hydrogen bonds with the nitrogen atoms of the pyrazole ring, leading to different supramolecular assemblies. researchgate.net

The planarity of the pyrazole ring is a common feature in these types of structures. spast.org The substituents, however, are often twisted out of this plane to minimize steric hindrance. The degree of this twisting is a key feature of the molecular conformation.

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the table below presents hypothetical crystallographic data for a generic pyrazole derivative, based on published data for analogous compounds. nih.gov

Table 1: Hypothetical Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.35 |

| b (Å) | 9.79 |

| c (Å) | 16.37 |

| α (°) | 90 |

| β (°) | 87.32 |

| γ (°) | 90 |

| Volume (ų) | 1495.3 |

Note: This data is illustrative and not from an actual analysis of this compound.

Table 2: List of Compounds

| Compound Name |

|---|

Computational and Theoretical Studies on this compound

Following a comprehensive search of scientific literature, no specific computational or theoretical studies detailing the quantum chemical calculations for the compound This compound were found. Consequently, the detailed data required to populate the sections and subsections outlined in the request—including optimized molecular geometry parameters, conformational analysis, and simulated spectroscopic data—are not available in the public domain or peer-reviewed literature at this time.

While computational studies, particularly those using Density Functional Theory (DFT), are common for characterizing pyrazole derivatives, the specific application of these methods to this compound has not been published. Research on similar compounds, such as 1H-pyrazole-3-carboxylic acid, indicates that functionals like B3LYP and HSEh1PBE with basis sets such as 6-311++G(d,p) are standard for such analyses. These studies typically provide insights into molecular structure, electronic properties, and vibrational frequencies.

However, without research focused specifically on the title compound, it is not possible to provide the scientifically accurate, data-rich article as requested. The generation of data tables for bond lengths, bond angles, and simulated spectra requires a dedicated computational study to be performed and published on this exact molecule.

Computational and Theoretical Studies on 1 2 Fluorobenzyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations

Calculation of Spectroscopic Parameters

Predicted NMR Chemical Shifts (GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for the ab initio calculation of NMR chemical shifts. mdpi.com This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

By applying the GIAO method, often within the framework of Density Functional Theory (DFT), one can predict the ¹H and ¹³C NMR spectra of 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid. A strong correlation between the calculated and experimentally observed chemical shifts serves as a powerful confirmation of the proposed molecular structure. mdpi.com Discrepancies can, in turn, point to specific conformational or electronic effects not captured in the computational model.

Table 1: Predicted NMR Chemical Shifts for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the provided reference materials. This table illustrates the typical format for reporting such data.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyrazole (B372694) C3 | Data not available | - |

| Pyrazole C4 | Data not available | Data not available |

| Pyrazole C5 | Data not available | Data not available |

| Carboxylic COOH | Data not available | Data not available |

| Benzyl (B1604629) CH₂ | Data not available | Data not available |

| Fluorobenzyl C1' | Data not available | - |

| Fluorobenzyl C2' | Data not available | Data not available |

| Fluorobenzyl C3' | Data not available | Data not available |

| Fluorobenzyl C4' | Data not available | Data not available |

| Fluorobenzyl C5' | Data not available | Data not available |

| Fluorobenzyl C6' | Data not available | Data not available |

UV-Vis Absorption Spectra and Time-Dependent DFT (TD-DFT) Calculations

To understand the electronic transitions and optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.gov This approach calculates the excited-state energies from the ground-state electron density, allowing for the prediction of the molecule's UV-Vis absorption spectrum. researchgate.net

The key parameters obtained from TD-DFT calculations are the maximum absorption wavelengths (λmax), the oscillator strengths (f), which relate to the intensity of the absorption, and the molecular orbital contributions to each electronic transition. nih.govunar.ac.id This analysis reveals the nature of the transitions, such as π → π* or n → π*, which are critical for understanding the molecule's photophysical behavior and potential applications in optical materials. nih.gov

Table 2: Predicted Electronic Absorption Properties for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the provided reference materials. This table illustrates the typical format for reporting such data.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| Data not available | Data not available | HOMO → LUMO | π → π |

| Data not available | Data not available | HOMO-1 → LUMO | π → π |

| Data not available | Data not available | HOMO → LUMO+1 | π → π* |

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

Table 3: Calculated FMO Energies and Reactivity Descriptors for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the provided reference materials. This table illustrates the typical format for reporting such data.

| Parameter | Value |

| E_HOMO (eV) | Data not available |

| E_LUMO (eV) | Data not available |

| HOMO-LUMO Gap (ΔE, eV) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. chemrxiv.org It illustrates the charge distribution by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netunar.ac.id

For this compound, an MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the fluorine atom on the benzyl ring, identifying these as sites for electrophilic interaction. Conversely, a strong positive potential (blue) would be anticipated around the acidic proton of the carboxyl group, highlighting it as the primary site for nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) Analysis

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as the delocalization of lone pair electrons from the pyrazole nitrogen atoms or the carboxylic oxygen atoms into the antibonding orbitals (π*) of the aromatic rings. These charge transfer events are crucial for stabilizing the molecular structure.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, large dipole moments, and high polarizability often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netjhuapl.edu Computational methods can predict key NLO parameters, including the permanent dipole moment (μ), the average linear polarizability (α), and the first-order hyperpolarizability (β₀). unar.ac.id

The magnitude of the first hyperpolarizability (β₀) is a primary determinant of a molecule's NLO activity. unar.ac.id For this compound, the presence of electron-donating (pyrazole ring) and potentially electron-withdrawing groups, combined with an extended π-conjugated system, could lead to notable NLO properties. The theoretical calculation of these parameters is the first step in assessing its potential as an NLO material.

Table 4: Calculated NLO Properties for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the provided reference materials. This table illustrates the typical format for reporting such data.

| Parameter | Unit | Value |

| Dipole Moment (μ) | Debye | Data not available |

| Polarizability (α) | esu | Data not available |

| First Hyperpolarizability (β₀) | esu | Data not available |

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

While general computational methodologies for similar pyrazole structures are well-documented, applying these findings to this compound without specific studies on the compound itself would be speculative and scientifically unsound. The intricate details of molecular conformation, intermolecular interactions, and target binding are highly specific to the unique arrangement of atoms and functional groups within a molecule. The presence and position of the 2-fluorobenzyl group, in particular, would introduce distinct electronic and steric effects that cannot be accurately extrapolated from research on other pyrazole derivatives.

For context, computational studies on related compounds, such as the parent molecule 1H-pyrazole-3-carboxylic acid , have utilized Density Functional Theory (DFT) to determine optimized molecular structure, vibrational frequencies, and electronic properties in both gas and solution phases. These studies provide a foundational understanding of the pyrazole carboxylic acid scaffold.

Furthermore, research on various substituted pyrazole derivatives frequently employs molecular docking and dynamics simulations to predict and analyze their interaction with biological targets. These studies typically involve:

Binding Site Analysis: Identifying the key amino acid residues within a protein's active site that a ligand can interact with.

Interaction Mode Characterization: Detailing the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. For instance, molecular docking studies on other pyrazole derivatives have often highlighted the role of the carboxylic acid group in forming crucial hydrogen bonds with receptor sites.

However, without specific molecular docking or dynamics simulation data for this compound, it is not possible to provide a scientifically accurate account of its binding behavior, conformational preferences in different environments, or the specific intermolecular forces that govern its interactions with potential targets. The detailed, citation-specific outline provided in the query suggests that such research may exist in proprietary databases or specialized journals not accessible through public search tools.

Therefore, a comprehensive article on the computational and theoretical studies of this compound cannot be generated at this time. The scientific community awaits the publication of such dedicated research to elucidate the specific molecular characteristics of this compound.

Mechanistic Research on 1 2 Fluorobenzyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives in Chemical Biology

Exploration of Pyrazole (B372694) Scaffolds in Target-Oriented Chemical Biology

The pyrazole ring system is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged scaffold" due to its synthetic accessibility and its ability to serve as a framework for ligands targeting a wide array of biological macromolecules. nih.govresearchgate.net This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile building block found in numerous approved drugs and bioactive compounds. researchgate.netnih.govmdpi.com Its unique chemical properties, including its aromatic character and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets. nih.govglobalresearchonline.net

In the context of chemical biology, pyrazole scaffolds are extensively utilized to develop molecular probes and potential therapeutic agents. researchgate.netresearchgate.net Their derivatives have been designed to interact with a wide range of targets, including enzymes like protein kinases, carbonic anhydrases, and xanthine (B1682287) oxidoreductase, as well as various G protein-coupled receptors (GPCRs). nih.govnih.govnih.govresearchgate.net The structural versatility of the pyrazole core allows for systematic modifications and the introduction of various substituents, enabling researchers to fine-tune the pharmacological profile of the resulting molecules. This adaptability makes the pyrazole scaffold an attractive starting point for target-oriented synthesis, where compounds are specifically designed to interact with a particular protein or biological target of interest to elucidate its function or modulate its activity. researchgate.net The analysis of biological interaction profiles has shown a particular class-selectivity of pyrazole derivatives toward protein kinases involved in cancer pathology, highlighting the moiety's importance in developing new antitumor drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the interaction between a ligand and its biological target. For pyrazole derivatives, including those related to 1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid, SAR analyses provide critical insights into how structural modifications influence potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.

Position 1: The substituent at the N1 position of the pyrazole ring significantly influences target binding and selectivity. For instance, in a series of cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be a requirement for potent activity. acs.org The introduction of groups like the 2-fluorobenzyl moiety in the title compound can modulate lipophilicity and introduce specific steric and electronic interactions, potentially orienting the molecule within a binding pocket. For inhibitors of cyclooxygenase-2 (COX-2), substitution on the N-aromatic ring with a sulfonamide group resulted in potent inhibitory activity. semanticscholar.org

Position 3: The group at this position is crucial for target engagement. A carboxylic acid or a carboxamide group at the 3-position is a common feature in many bioactive pyrazole derivatives. acs.orgnih.gov The carboxylic acid can act as a key hydrogen bond donor and acceptor, or as a zinc-binding group in metalloenzymes like carbonic anhydrases. unipr.it In some kinase inhibitors, a phenylamino (B1219803) group at this position acts as a hydrogen bond donor and occupies a small hydrophobic pocket. nih.gov

Position 4: Modifications at the 4-position can also tune activity. For example, a methyl group at this position was identified in the potent cannabinoid receptor antagonist SR141716A. acs.org In other series, this position is often left unsubstituted or substituted with small groups to avoid steric clashes.

Position 5: The substituent at the 5-position often occupies a significant portion of the binding site. In cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was found to be important for high affinity. acs.org For nicotinic acid receptor agonists, varying the alkyl or aralkyl substituent at the 5-position had a substantial impact on both binding affinity (Kᵢ) and functional activity (EC₅₀). nih.gov For instance, 5-butylpyrazole-3-carboxylic acid showed higher activity than derivatives with smaller alkyl groups. nih.gov

The fluorobenzyl group in this compound is a key determinant of its properties. The ortho-fluoro substitution on the benzyl (B1604629) ring can influence the conformation of the molecule through intramolecular interactions and alter its electronic properties, which can in turn affect its binding to a biological target. nih.govnih.gov

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyrazole-3-carboxylic acid derivatives, several key pharmacophoric features have been identified through extensive research.

Pyrazole Core: The pyrazole ring itself is a central pharmacophoric element. It acts as a rigid scaffold to correctly orient the other functional groups. The N-H group (in N-unsubstituted pyrazoles) or the pyridine-like nitrogen can participate in crucial hydrogen bonding interactions with the hinge region of kinases or with key residues in other enzyme active sites. nih.govnih.gov

Carboxylic Acid Moiety: The carboxylic acid at the C3-position is a critical feature for interaction with numerous targets. It can form strong hydrogen bonds with residues like threonine in the active site of carbonic anhydrase or act as a bidentate ligand to coordinate with metal ions. unipr.it Its acidic nature allows for ionic interactions with basic residues such as arginine or lysine (B10760008) in a binding pocket.

Substituent at N1: The group at the N1 position, such as the 2-fluorobenzyl group, typically occupies a hydrophobic pocket. Its size, shape, and electronic properties are critical for achieving high affinity and selectivity. The fluorine atom can engage in specific interactions, such as hydrogen bonding or halogen bonding, further anchoring the ligand in the active site. nih.gov

Substituent at C5: This position often points towards the solvent-exposed region or a larger sub-pocket of the binding site. Aromatic or lipophilic groups at this position can contribute significantly to binding through hydrophobic or π-π stacking interactions. acs.org

These pharmacophoric elements collectively define the molecule's ability to recognize and bind to its biological target, forming the basis for the rational design of more potent and selective derivatives. researchgate.netnih.gov

Investigation of Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

Understanding how this compound and its derivatives interact with biological macromolecules at a molecular level is crucial for elucidating their mechanism of action. Studies often employ a combination of biochemical assays, X-ray crystallography, and computational modeling to investigate these binding mechanisms. unipr.itresearchgate.net

Derivatives of pyrazole carboxylic acid are known to inhibit a variety of enzymes through different mechanisms.

Carbonic Anhydrase (CA) Inhibition: Certain pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrases, enzymes crucial for pH regulation. unipr.it Unlike classical sulfonamide inhibitors that directly coordinate the catalytic zinc ion, these compounds often bind in the active site in a manner that displaces the ordered water network essential for catalysis, thus indirectly interfering with the zinc ion's function. unipr.it Kinetic studies have shown that some pyrazole derivatives act as noncompetitive inhibitors of human CA-I and CA-II isoforms. tandfonline.com X-ray crystallography and docking studies reveal key hydrogen bond interactions between the carboxylic acid group of the inhibitor and backbone amides of residues like Thr199 and Thr200 in the active site. unipr.it

Kinase Inhibition: The pyrazole scaffold is a key component of many protein kinase inhibitors. nih.govresearchgate.net These compounds typically bind to the ATP-binding pocket of the kinase. The pyrazole core often forms hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov Substituents on the pyrazole ring then extend into adjacent hydrophobic regions, conferring potency and selectivity. For example, pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent multikinase inhibitors targeting enzymes like FLT3 and VEGFR2. acs.org

Xanthine Oxidoreductase (XOR) Inhibition: 1-Phenyl-pyrazole-4-carboxylic acid derivatives have emerged as potent inhibitors of XOR, an enzyme involved in gout. nih.gov Kinetic measurements indicate that these compounds can act as mixed-type inhibitors. Molecular docking studies suggest that the carboxylic acid moiety interacts with key residues in the enzyme's molybdenum center active site, while the phenyl rings occupy hydrophobic channels, mimicking the binding of the natural substrate. nih.gov

Dengue Virus Protease Inhibition: Pyrazole-3-carboxylic acid derivatives have been discovered as inhibitors of the dengue virus (DENV) NS2B-NS3 protease. nih.gov SAR studies led to compounds with micromolar antiviral activity. These inhibitors are believed to bind to the active site of the protease, blocking its function and thus inhibiting viral replication. nih.gov

Table 1: Examples of Enzymatic Inhibition by Pyrazole Carboxylic Acid Derivatives

| Derivative Class | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Heteroaryl-pyrazole carboxylic acids | Human Carbonic Anhydrase XII (hCA XII) | Kᵢ = 0.21 µM | Not specified | unipr.it |

| Pyrazole carboxamides | Human Carbonic Anhydrase I (hCA I) | Kᵢ = 0.108 µM | Noncompetitive | tandfonline.com |

| Pyrazole carboxamides | Human Carbonic Anhydrase II (hCA II) | Kᵢ = 0.055 µM | Noncompetitive | tandfonline.com |

| 1-Phenyl-pyrazole-4-carboxylic acids | Xanthine Oxidoreductase (XOR) | IC₅₀ = 4.2 nM | Mixed-type | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | VEGFR2 | IC₅₀ < 1 nM | Not specified | acs.org |

| Di-amino pyrazole derivative | CDK2 | IC₅₀ = 0.35 µM | Not specified | nih.gov |

Beyond enzymes, pyrazole derivatives have been developed to target various receptors, demonstrating a range of functional activities from antagonism to partial agonism.

Cannabinoid Receptor Antagonism: A well-known class of pyrazole derivatives acts as antagonists for the brain cannabinoid receptor (CB1). acs.org SAR studies identified key structural requirements for potent and selective antagonism, including specific substitutions at the 1, 3, and 5 positions of the pyrazole ring. These compounds bind competitively to the receptor, blocking the effects of cannabinoid agonists. acs.org

Nicotinic Acid Receptor Agonism: Substituted pyrazole-3-carboxylic acids have been synthesized as ligands for the G protein-coupled nicotinic acid receptor (GPR109A). nih.govresearchgate.net Binding assays using radiolabeled nicotinic acid confirmed that these compounds have substantial affinity for the receptor. nih.gov Interestingly, functional assays measuring GTPγS binding revealed that many of these compounds act as partial agonists. nih.govresearchgate.net For example, 5-butylpyrazole-3-carboxylic acid had a high affinity (Kᵢ = 0.072 µM) but an intrinsic activity of only 75% compared to the full agonist, nicotinic acid. nih.gov These partial agonists competitively inhibit the G protein activation induced by nicotinic acid, demonstrating a competitive mechanism of action at the receptor level. nih.govresearchgate.net

Table 2: Receptor Binding and Activity of Pyrazole Carboxylic Acid Derivatives

| Derivative | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Intrinsic Activity | Reference |

|---|---|---|---|---|---|

| 5-Propylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | ~0.15 µM | ~6 µM | ~50% (Partial Agonist) | nih.govresearchgate.net |

| 5-Butylpyrazole-3-carboxylic acid | Nicotinic Acid Receptor | 0.072 µM | 4.12 µM | 75% (Partial Agonist) | nih.govresearchgate.net |

| 5-(3-Chlorobenzyl)pyrazole-3-carboxylic acid | Nicotinic Acid Receptor | Not specified | Not specified | 39% (Partial Agonist) | nih.govresearchgate.net |

Specific Examples of Investigated Molecular Targets for Pyrazole Carboxylic Acids (e.g., P2Y14R, Neurotensin (B549771) Receptor Type 2, COX2, PDE5, Protein Kinases)

The pyrazole carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding capabilities and synthetic accessibility. mdpi.comresearchgate.net Derivatives of this core structure have been extensively investigated as modulators of various biological targets, leading to the discovery of potent and selective inhibitors for a range of enzymes and receptors. mdpi.comresearchgate.net The following sections detail the research on pyrazole carboxylic acids as inhibitors of several key molecular targets.

P2Y14R

The P2Y14 receptor (P2Y14R), a G protein-coupled receptor activated by UDP-glucose, is considered a potential therapeutic target for inflammatory diseases. acs.orgnih.gov Researchers have explored pyrazole analogues as novel P2Y14R antagonists. Through a scaffold hopping strategy, a series of 5-amide-1H-pyrazole-3-carboxyl derivatives were designed and synthesized to identify antagonists with improved physicochemical properties and anti-inflammatory activity. acs.orgnih.govebi.ac.uk

An optimized compound from this series, 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid, demonstrated potent P2Y14R antagonism with an IC50 of 1.93 nM. acs.orgnih.gov This derivative, which shares the fluorobenzyl feature with the titular compound, exhibited strong binding, high selectivity, and favorable pharmacokinetic profiles. acs.orgnih.gov In an acute peritonitis model, it effectively reduced levels of inflammatory factors such as IL-6, IL-1β, and TNF-α. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1-(4-fluorobenzyl)-5-(4-methylbenzamido)-1H-pyrazole-3-carboxylic acid | P2Y14R | 1.93 nM | acs.orgnih.gov |

Neurotensin Receptor Type 2

Neurotensin receptors, including NTS1 and NTS2, are implicated in various physiological processes, and compounds active at these receptors can produce analgesic effects. nih.gov The search for selective nonpeptide modulators for NTS2 has led to the investigation of pyrazole carboxylic acid derivatives. nih.govacs.org Starting from a nonselective compound, researchers developed analogues to identify molecules with high affinity and selectivity for NTS2. nih.gov

This effort led to the discovery of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) as a selective NTS2 compound. nih.govacs.orgrti.org Structure-activity relationship (SAR) studies highlighted the importance of the carboxylic acid group, as its removal resulted in inactive compounds. acs.orgnih.gov This underscores the critical role of the pyrazole carboxylic acid moiety for interaction with neurotensin receptors. acs.orgnih.gov

COX-2

Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. nih.gov The pyrazole scaffold is a core component of the selective COX-2 inhibitor Celecoxib (B62257), which has spurred extensive research into pyrazole derivatives for this target. mdpi.comacs.org Numerous studies have reported the design and synthesis of novel pyrazole-based compounds as selective COX-2 inhibitors. acs.orgresearchgate.netnih.govrsc.org

Research has shown that 1,5-diarylpyrazole carboxylic acid derivatives can exhibit high COX-2 inhibitory activity. researchgate.net For instance, certain novel series of di-aryl and tri-aryl substituted pyrazole esters, designed as non-acidic analogues of the anti-inflammatory drug lonazolac, showed excellent COX-2 inhibition with IC50 values in the low micromolar to nanomolar range, surpassing the potency and selectivity of celecoxib in some cases. researchgate.net The central pyrazole ring is considered an essential pharmacophoric feature for COX-2 inhibition. researchgate.net

| Compound Class | Target | Activity Range (IC50) | Reference |

|---|---|---|---|

| Di-aryl/tri-aryl substituted pyrazole esters | COX-2 | 0.059–3.89 µM | researchgate.net |

| Hybrid pyrazole analogues | COX-2 | 1.79–2.51 µM (for potent compounds) | nih.gov |

| Pyrazole–pyridazine hybrids | COX-2 | 1.15–1.50 µM (for potent compounds) | rsc.org |

PDE5

Phosphodiesterase 5 (PDE5) inhibitors are used for the treatment of erectile dysfunction. nih.gov The pyrazolopyrimidinone (B8486647) scaffold of sildenafil, a well-known PDE5 inhibitor, has inspired the development of new analogues. nih.gov While distinct from a simple pyrazole carboxylic acid, this scaffold demonstrates the utility of the pyrazole ring in targeting phosphodiesterases. Research in this area focuses on modifying regions of the core structure to improve potency, pharmacokinetic profiles, and solubility. nih.gov

Earlier work also identified pyrazole carboxylic acid esters as a viable scaffold for inhibiting other PDE isoforms, such as PDE4. lbl.gov Through cocrystallography and scaffold-based design, a low-affinity pyrazole ester fragment was optimized into a potent PDE4D inhibitor, achieving a 4,000-fold increase in potency. lbl.gov This highlights the predictable binding mode of the pyrazole carboxylate scaffold, which facilitates efficient chemical optimization. lbl.gov

Protein Kinases

Protein kinases are key regulators of cell signaling, and their aberrant activity is linked to diseases like cancer and inflammation, making them major therapeutic targets. rsc.org Pyrazole carboxamides and carboxylic acids have been synthesized and evaluated as inhibitors of a variety of protein kinases. rsc.orgnih.gov

A study involving thirty-five analogues tested against five different protein kinases—CK2, AKT1, PKA, PKCα, and SAPK2a (p38)—demonstrated the potential of this chemical class. rsc.orgnih.govchem960.com The synthetic protocol allowed for diversification at three positions on the pyrazole scaffold to optimize kinase inhibition. rsc.orgnih.gov The most promising derivatives were shown to induce cell cycle arrest in MCF-7 human breast cancer cells, indicating their potential as anticancer agents. rsc.orgnih.gov The pyrazole framework is considered a premier "privileged structure" for directing inhibitors toward the ATP-binding site of kinases. rsc.org

Fluorine as a Modulator of Molecular Interactions and Conformational Landscapes in Chemical Biology

The incorporation of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence molecular interactions and conformation without significantly increasing steric bulk. tandfonline.comresearchgate.net

Modulation of Molecular Interactions

Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting pKa, dipole moment, and the reactivity of nearby functional groups. tandfonline.combohrium.com This can lead to several beneficial effects:

Metabolic Stability: Substituting hydrogen with fluorine at a metabolically labile position can block oxidative metabolism, as the C-F bond is significantly stronger than the C-H bond. tandfonline.combohrium.com This can improve a drug's bioavailability. tandfonline.com

Binding Affinity: Fluorine can enhance binding affinity to a target protein through various non-covalent interactions. tandfonline.combohrium.com Its introduction can increase lipophilicity, which may strengthen hydrophobic interactions between a ligand and its receptor. benthamdirect.combenthamscience.comresearchgate.net Furthermore, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions within the protein's binding pocket. benthamdirect.combenthamscience.com

Physicochemical Properties: Fluorination can lower the basicity of nearby nitrogen atoms, which can improve membrane permeation and, consequently, bioavailability. tandfonline.combohrium.com While substituting hydrogen with fluorine generally increases lipophilicity, the effect can vary depending on the molecular context. bohrium.com

| Property | Comparison (Fluorine vs. Hydrogen) | Impact in Chemical Biology |

|---|---|---|

| van der Waals Radius | 1.47 Å (F) vs. 1.20 Å (H) | Minimal steric perturbation, allowing it to act as a bioisostere of hydrogen. tandfonline.com |

| Electronegativity (Pauling Scale) | 3.98 (F) vs. 2.20 (H) | Induces strong bond polarity, altering pKa, dipole moments, and enabling electrostatic interactions. tandfonline.combohrium.com |

| Bond Strength (C-X) | C-F is stronger than C-H | Increases metabolic stability by blocking sites of oxidation. tandfonline.combohrium.com |

| Lipophilicity | Generally increases lipophilicity | Can enhance membrane permeability and hydrophobic interactions with protein targets. benthamdirect.combenthamscience.comresearchgate.net |

Modulation of Conformational Landscapes

A fluorine substituent can exert a substantial effect on the preferred conformation of a molecule. bohrium.com This conformational control arises from stereoelectronic effects, such as the gauche effect, where the presence of an electronegative fluorine atom favors a gauche arrangement relative to other substituents on an adjacent carbon. chemtube3d.com By restricting the conformational flexibility of a molecule, fluorine can "pre-organize" it into a bioactive conformation that is optimal for binding to its target receptor. bohrium.comchemtube3d.com This reduction in the entropic penalty of binding can lead to a significant increase in binding affinity and biological activity. worldpharmatoday.com The ability of fluorine to favor specific molecular shapes is a powerful tool for probing receptor-ligand interactions and designing more potent and selective therapeutic agents. chemtube3d.com

Advanced Research Perspectives and Methodological Advancements

Development of Novel Synthetic Routes for Diverse Analogs with Tailored Features

The chemical scaffold of 1-(2-Fluorobenzyl)-1H-pyrazole-3-carboxylic acid offers a versatile platform for the development of diverse analogs. Modern synthetic organic chemistry focuses on creating efficient, high-yield routes to not only the parent compound but also a wide array of derivatives. eurekaselect.comnih.gov The goal is to systematically modify the structure—by altering substituents on the benzyl (B1604629) ring, the pyrazole (B372694) core, or the carboxylic acid moiety—to fine-tune its physicochemical and pharmacological properties.

Key synthetic strategies often involve multicomponent reactions or novel cyclocondensation methods that allow for the regioselective synthesis of highly substituted pyrazoles. nih.govchim.it For instance, the reaction of substituted hydrazines with various 1,3-dicarbonyl compounds is a foundational method for creating the pyrazole core. nih.gov To generate analogs of this compound, chemists can employ a variety of (2-fluorobenzyl)hydrazine (B57542) precursors or modify the dicarbonyl component to introduce diversity at other positions of the pyrazole ring. dergipark.org.tr These advanced routes are designed for efficiency and adaptability, enabling the creation of extensive chemical libraries for further evaluation. researchgate.net

Table 1: Synthetic Strategies for Pyrazole-3-Carboxylic Acid Analogs

| Strategy | Description | Key Reactants | Potential for Tailoring |

|---|---|---|---|

| Cyclocondensation | A fundamental reaction where a hydrazine (B178648) derivative reacts with a 1,3-dicarbonyl compound to form the pyrazole ring. | Substituted hydrazines, β-ketoesters, or diketones. | Allows for variation at the N1 position (e.g., different benzyl groups) and positions 3, 4, and 5 of the pyrazole ring. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne to form the pyrazole ring. nih.gov | Diazoalkanes, terminal alkynes. | Provides regioselective control and allows for the introduction of diverse functional groups on the pyrazole core. |

| Post-Synthetic Modification | Chemical alteration of a pre-formed pyrazole-3-carboxylic acid scaffold. | The parent pyrazole acid, various coupling reagents, amines, or alcohols. | Enables the conversion of the carboxylic acid to esters, amides, and other derivatives to explore structure-activity relationships. dergipark.org.trresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) have become indispensable tools in modern drug discovery and chemical research. youtube.com For compounds like this compound, these computational methods can predict a wide range of properties for hypothetical analogs before they are synthesized, saving significant time and resources. mdpi.com

ML models are trained on large datasets of existing molecules to learn the relationships between chemical structures and their properties. elsevierpure.com These models can then predict characteristics such as solubility, metabolic stability, and potential biological activities for novel pyrazole derivatives. nih.gov Generative AI models can even design entirely new molecules based on desired property profiles, suggesting novel analogs of this compound that are optimized for specific targets or pharmacokinetic behaviors. youtube.com This in silico approach allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Table 2: AI/ML-Predicted Properties for Novel Compound Design

| Property Category | Specific Prediction | Relevance to Compound Design |

|---|---|---|

| Physicochemical | Solubility, Lipophilicity (logP), pKa | Guides formulation and predicts absorption characteristics. |

| ADME | Absorption, Distribution, Metabolism, Excretion | Predicts the pharmacokinetic profile of a compound in a biological system. nih.gov |

| Toxicity | hERG inhibition, Cytotoxicity | Early identification of potential safety liabilities to filter out undesirable compounds. nih.gov |

| Biological Activity | Target binding affinity, Enzyme inhibition | Predicts the likelihood of a compound interacting with a specific biological target. |

High-Throughput Screening Methodologies for Chemical Library Evaluation and Hit Identification

High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify "hits"—molecules that show activity against a specific biological target. For a chemical class including this compound, HTS can be used to screen thousands of its analogs for a desired biological effect.

A particularly powerful and cost-effective approach is High-Throughput Virtual Screening (HTVS). researchgate.netchemmethod.com In HTVS, computational docking simulations are used to predict how well each compound in a virtual library binds to the three-dimensional structure of a target protein. researchgate.netchemmethod.com This process filters vast virtual libraries down to a manageable number of promising candidates for synthesis and experimental testing. For example, a library of pyrazole compounds could be virtually screened against a specific enzyme implicated in a disease, such as a cyclin-dependent kinase (CDK). chemmethod.com The top-scoring compounds would then be prioritized for further investigation.

Table 3: Typical Cascade for High-Throughput Virtual Screening

| Step | Methodology | Purpose | Outcome |

|---|---|---|---|

| 1. Library Preparation | Curation of a large database of pyrazole analogs. | To assemble a diverse set of virtual compounds for screening. chemmethod.com | A virtual library of thousands to millions of molecules. |

| 2. Target Preparation | Processing the 3D crystal structure of the biological target (e.g., an enzyme). | To prepare the protein structure for docking simulations. | A computationally ready model of the target's binding site. |

| 3. Virtual Screening | Docking each compound from the library into the target's binding site. | To predict the binding affinity and pose of each compound. | A ranked list of compounds based on their predicted binding scores. |